molecular formula C5H3FINO B13079101 3-Fluoro-5-iodopyridin-4-ol

3-Fluoro-5-iodopyridin-4-ol

Cat. No.: B13079101
M. Wt: 238.99 g/mol
InChI Key: QLEUKAFKVHZIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-iodopyridin-4-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, respectively. The hydroxyl group is located at the 4 position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-4-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms at the desired positions. This can be achieved through electrophilic aromatic substitution reactions using reagents such as iodine monochloride (ICl) and Selectfluor. The hydroxyl group can be introduced via nucleophilic substitution or hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like sodium methoxide are often employed to facilitate the reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodopyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of 3-Fluoro-5-iodopyridin-4-one.

    Reduction: Formation of 3-Fluoro-5-iodopyridin-4-ylmethanol.

Scientific Research Applications

3-Fluoro-5-iodopyridin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor for bioactive compounds that can modulate biological pathways.

    Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodopyridin-4-ol is largely dependent on its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, enhancing its reactivity. The iodine atom, due to its size and polarizability, can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 3-Fluoro-4-iodopyridine
  • 3-Fluoro-2-iodopyridine
  • 5-Fluoro-2-iodopyridine

Comparison: 3-Fluoro-5-iodopyridin-4-ol is unique due to the presence of the hydroxyl group at the 4 position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine and iodine atoms also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H3FINO

Molecular Weight

238.99 g/mol

IUPAC Name

3-fluoro-5-iodo-1H-pyridin-4-one

InChI

InChI=1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

InChI Key

QLEUKAFKVHZIDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.